(3S,4R)-3-fluorooxan-4-amine hydrochloride
Overview
Description
The compound “(3S,4R)-3-fluorooxan-4-amine hydrochloride” is a type of organic compound known as an oxane . Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-membered aliphatic heterocycle with five carbon atoms, one oxygen atom, and two or more carbon-carbon double bonds .
Scientific Research Applications
1. Asymmetric Synthesis and Chemical Synthesis
(3S,4R)-3-fluorooxan-4-amine hydrochloride has been utilized in chemical synthesis, particularly in the asymmetric synthesis of complex organic compounds. For instance, its application in the synthesis of 3-Amino-5-fluoroalkylfurans through intramolecular cyclization demonstrates its value in producing compounds with potential pharmacological properties.
2. Crystal Engineering and Pharmaceutical Cocrystallization
The compound is also significant in crystal engineering, especially in the formation of cocrystals with pharmaceutical substances. Research on fluoxetine hydrochloride, a related compound, illustrates the use of such substances in creating cocrystals with improved physical properties compared to the base pharmaceutical compound. These cocrystals can alter solubility and dissolution rates, impacting drug delivery and efficacy (Childs et al., 2004).
3. Antibacterial and Antineoplastic Applications
In the field of medicinal chemistry, derivatives of this compound have been synthesized and studied for their antibacterial and antineoplastic properties. For example, compounds containing fluoro- and amino- groups have demonstrated significant activity against various cancer cell lines and bacteria, underscoring their potential as therapeutic agents (Pettit et al., 2003).
4. Analysis in Environmental and Pharmaceutical Sciences
This compound and its derivatives are also important in analytical chemistry, particularly in the study of environmental and pharmaceutical samples. For instance, its role in the analysis of fluoroquinolone antibacterial agents in water chlorination processes highlights its importance in understanding the environmental impact of pharmaceuticals (Dodd et al., 2005).
5. Corrosion Inhibition
Research into triazole Schiff bases related to this compound has shown their effectiveness as corrosion inhibitors. These compounds, through their molecular structure and electronic properties, can provide protective coatings for metals, thereby preventing or slowing down corrosion processes, which is vital in various industrial applications (Chaitra et al., 2015).
6. Polymer Science
In polymer science, fluorinated compounds derived from this compound have been used in the synthesis of soluble fluoro-polyimides. These polymers exhibit excellent thermal stability and hygrothermal stability, making them suitable for high-performance materials in various technological applications (Xie et al., 2001).
Properties
IUPAC Name |
(3S,4R)-3-fluorooxan-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-TYSVMGFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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